molecular formula C21H26N2O3 B3133447 Methyl (41R,12S,13AR)-13A-ethyl-12-hydroxy-2,3,41,5,6,12,13,13A-octahydro-1H-indolo[3,2,1-DE]pyrido[3,2,1-IJ][1,5]naphthyridine-12-carboxylate CAS No. 38990-17-9

Methyl (41R,12S,13AR)-13A-ethyl-12-hydroxy-2,3,41,5,6,12,13,13A-octahydro-1H-indolo[3,2,1-DE]pyrido[3,2,1-IJ][1,5]naphthyridine-12-carboxylate

Cat. No. B3133447
CAS RN: 38990-17-9
M. Wt: 354.4 g/mol
InChI Key: RXPRRQLKFXBCSJ-TYPHKJRUSA-N
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Description

“Methyl (41R,12S,13AR)-13A-ethyl-12-hydroxy-2,3,41,5,6,12,13,13A-octahydro-1H-indolo[3,2,1-DE]pyrido[3,2,1-IJ][1,5]naphthyridine-12-carboxylate” is a chemical compound with the formula C21H26N2O3 and a molecular weight of 354.44 .


Physical And Chemical Properties Analysis

This compound has a density of 1.36±0.1 g/cm3 and a boiling point of 508.9±50.0 °C . More detailed physical and chemical properties might require experimental determination.

Scientific Research Applications

Synthesis and Structural Analysis

  • Enantioselective Synthesis : The chemical under consideration is related to complex organic structures derived from tryptophan, as demonstrated by Katritzky et al. (1999), where optically pure ethyl 6-substituted-2,3,3a,4,5,6-hexahydro-1H-indolo[3,2,1-de][1,5]naphthyridine-2-carboxylates were prepared from ethyl ester of L-tryptophan, highlighting a method for enantioselective synthesis (Katritzky et al., 1999).
  • Structural Analysis : Lynch et al. (1991) presented the structure of a closely related compound, elucidating its complex molecular conformation through X-ray crystallography. This research offers insights into the structural intricacies and potential reactivity of such compounds (Lynch et al., 1991).

Chemical Transformations and Reactivity

  • Reactivity with Allenic Esters : Li et al. (2011) explored the reactivity of 2-(2-chloroaroyl)methyleneimidazolidines with allenic esters, leading to the synthesis of functionalized imidazo(pyrido)[1,2-a]pyridines through DABCO-catalyzed tandem annulations. This work is significant for understanding the chemical transformations specific to compounds with similar structural frameworks (Li et al., 2011).
  • Novel Synthesis Routes : Jahangir et al. (1987) developed a new route to synthesize the indolopyridonaphthyridine ring system, pivotal for creating compounds with similar complex ring structures, demonstrating the versatility and potential applications in synthesizing bioactive molecules (Jahangir et al., 1987).

properties

IUPAC Name

methyl (15R,17S,19R)-15-ethyl-17-hydroxy-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,8(18)-tetraene-17-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O3/c1-3-20-10-6-11-22-12-9-15-14-7-4-5-8-16(14)23(17(15)18(20)22)21(25,13-20)19(24)26-2/h4-5,7-8,18,25H,3,6,9-13H2,1-2H3/t18-,20+,21-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXPRRQLKFXBCSJ-TYPHKJRUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC12CCCN3C1C4=C(CC3)C5=CC=CC=C5N4C(C2)(C(=O)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@]12CCCN3[C@H]1C4=C(CC3)C5=CC=CC=C5N4[C@](C2)(C(=O)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl (41R,12S,13AR)-13A-ethyl-12-hydroxy-2,3,41,5,6,12,13,13A-octahydro-1H-indolo[3,2,1-DE]pyrido[3,2,1-IJ][1,5]naphthyridine-12-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl (41R,12S,13AR)-13A-ethyl-12-hydroxy-2,3,41,5,6,12,13,13A-octahydro-1H-indolo[3,2,1-DE]pyrido[3,2,1-IJ][1,5]naphthyridine-12-carboxylate
Reactant of Route 2
Methyl (41R,12S,13AR)-13A-ethyl-12-hydroxy-2,3,41,5,6,12,13,13A-octahydro-1H-indolo[3,2,1-DE]pyrido[3,2,1-IJ][1,5]naphthyridine-12-carboxylate
Reactant of Route 3
Methyl (41R,12S,13AR)-13A-ethyl-12-hydroxy-2,3,41,5,6,12,13,13A-octahydro-1H-indolo[3,2,1-DE]pyrido[3,2,1-IJ][1,5]naphthyridine-12-carboxylate
Reactant of Route 4
Methyl (41R,12S,13AR)-13A-ethyl-12-hydroxy-2,3,41,5,6,12,13,13A-octahydro-1H-indolo[3,2,1-DE]pyrido[3,2,1-IJ][1,5]naphthyridine-12-carboxylate
Reactant of Route 5
Methyl (41R,12S,13AR)-13A-ethyl-12-hydroxy-2,3,41,5,6,12,13,13A-octahydro-1H-indolo[3,2,1-DE]pyrido[3,2,1-IJ][1,5]naphthyridine-12-carboxylate
Reactant of Route 6
Methyl (41R,12S,13AR)-13A-ethyl-12-hydroxy-2,3,41,5,6,12,13,13A-octahydro-1H-indolo[3,2,1-DE]pyrido[3,2,1-IJ][1,5]naphthyridine-12-carboxylate

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